Product packaging for Calcium bis(2-aminoethylhydrogenphosphat)(Cat. No.:CAS No. 18672-70-3)

Calcium bis(2-aminoethylhydrogenphosphat)

Cat. No.: B1529215
CAS No.: 18672-70-3
M. Wt: 320.19 g/mol
InChI Key: KNGVLOMGPMONPB-UHFFFAOYSA-L
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Description

Calcium bis(2-aminoethylhydrogenphosphat) is a calcium salt derived from phosphoric acid esterified with 2-aminoethyl groups. This compound is structurally characterized by two 2-aminoethyl hydrogen phosphate moieties bound to a central calcium ion.

The aminoethyl groups may enhance solubility in aqueous environments compared to non-polar substituents, while the calcium ion contributes to its role in buffering or mineralization processes. However, its exact physicochemical properties (e.g., solubility, stability) and industrial uses require further empirical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14CaN2O8P2 B1529215 Calcium bis(2-aminoethylhydrogenphosphat) CAS No. 18672-70-3

Properties

IUPAC Name

calcium;2-aminoethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8NO4P.Ca/c2*3-1-2-7-8(4,5)6;/h2*1-3H2,(H2,4,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVLOMGPMONPB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)[O-])N.C(COP(=O)(O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14CaN2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Calcium Salts with Phosphoric Acid Derivatives

A method described in patent literature involves preparing calcium hydrogen phosphate derivatives by reacting calcium phosphate with inorganic acids, followed by hydrolysis and recombination steps to yield calcium phosphates with specific hydration states and ligand coordination. Although this method is primarily for calcium hydrogen phosphate, it provides a basis for preparing calcium phosphates with organic ligands such as 2-aminoethyl groups by modifying the phosphoric acid source and reaction conditions.

  • Calcium phosphate reacts with inorganic acid (e.g., hydrochloric acid) to form calcium salts such as calcium chloride.
  • Hydrolysis of calcium chloride at elevated temperatures (1000-1200°C) in the presence of water generates calcium oxide and regenerates hydrochloric acid.
  • The calcium oxide or calcium base is then reacted with phosphoric acid or phosphonate derivatives to form calcium hydrogen phosphate complexes.
  • By introducing 2-aminoethyl groups (e.g., from 2-aminoethanol or 2-aminoethylphosphonate), the calcium salt complex can be tailored to form calcium bis(2-aminoethylhydrogenphosphat).

This method often requires careful control of temperature and solvent conditions to ensure complete reaction and avoid unwanted side products.

Multicomponent Kabachnik–Fields Reaction for Aminophosphonate Ligand Synthesis

The 2-aminoethyl hydrogen phosphate ligand can be synthesized via a multicomponent Kabachnik–Fields reaction, which involves the condensation of diamines (such as ethane-1,2-diamine), diethylphosphite, and aldehydes under mild, catalyst-free conditions.

  • The reaction proceeds via formation of an imine intermediate between the diamine and aldehyde.
  • Diethylphosphite then adds to the imine, yielding bis(α-aminophosphonate) compounds.
  • This reaction typically occurs in ethanol or toluene under reflux for several hours.
  • The product is isolated by solvent removal and purification, often by column chromatography or recrystallization.

This synthetic route provides a versatile and efficient way to obtain aminophosphonate ligands with high purity and yield, which can then be complexed with calcium salts to form calcium bis(2-aminoethylhydrogenphosphat).

Direct Complexation of Calcium Acetate with Aminophosphonate Ligands

Following ligand synthesis, calcium bis(2-aminoethylhydrogenphosphat) can be prepared by reacting calcium acetate with the aminophosphonate ligand in aqueous or alcoholic media:

  • Calcium acetate is dissolved in water or ethanol.
  • The aminophosphonate ligand solution is added slowly under stirring.
  • The mixture is maintained at controlled temperature (often below 60°C) to facilitate complexation.
  • The resulting calcium bis(2-aminoethylhydrogenphosphat) precipitates or crystallizes out.
  • The solid is filtered, washed, and dried to yield the final product.

This method benefits from mild conditions and straightforward work-up, making it suitable for laboratory-scale and potentially industrial synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
Calcium phosphate + inorganic acid hydrolysis Calcium phosphate, HCl or other acids High temperature hydrolysis (1000-1200°C), aqueous Moderate to high (dependent on control) Requires high-temperature equipment; suitable for bulk production
Multicomponent Kabachnik–Fields reaction for ligand synthesis Ethane-1,2-diamine, diethylphosphite, aldehydes Reflux in ethanol (20 h) or toluene (5-6 h), catalyst-free High yields (~80-90%) Green chemistry approach; produces pure ligands for complexation
Direct complexation of calcium acetate with aminophosphonate Calcium acetate, aminophosphonate ligand Aqueous or ethanol solution, <60°C High purity, yield varies Mild conditions; straightforward isolation

Research Findings and Observations

  • The Kabachnik–Fields reaction is highly efficient for synthesizing bis(α-aminophosphonates) under mild, catalyst-free conditions, providing ligands suitable for calcium complexation.
  • Hydrolysis and recycling of inorganic acids in calcium phosphate processing improve sustainability and yield in calcium hydrogen phosphate production, which can be adapted for aminophosphonate complexes.
  • Complexation reactions between calcium salts and aminophosphonate ligands proceed favorably at moderate temperatures, with careful control of pH and solvent to avoid side reactions and ensure product purity.
  • The presence of amino groups in the ligand enhances coordination to calcium ions, stabilizing the bis(2-aminoethylhydrogenphosphat) complex.

Chemical Reactions Analysis

Types of Reactions: Calcium bis(2-aminoethylhydrogenphosphat) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving Calcium bis(2-aminoethylhydrogenphosphat) include calcium chloride, calcium acetate, and calcium nitrate. These reagents are preferred due to their solubility and homogeneity in the reaction medium .

Major Products Formed: The major products formed from the reactions of Calcium bis(2-aminoethylhydrogenphosphat) include hydroxyapatite and other calcium phosphates. These products are widely used in biomedical and industrial applications .

Scientific Research Applications

Chemical Properties and Structure

Calcium bis(2-aminoethylhydrogenphosphat) is a calcium salt of 2-aminoethyl hydrogen phosphate, featuring a unique structure that allows it to participate in various chemical reactions. Its molecular formula is Ca[C4H12N2O4P]2\text{Ca}[\text{C}_4\text{H}_{12}\text{N}_2\text{O}_4\text{P}]_2, and it exhibits properties that make it useful in fields such as biochemistry, materials science, and pharmaceuticals.

Biochemical Applications

Nutritional Supplementation

  • Bone Health : Calcium bis(2-aminoethylhydrogenphosphat) is utilized in dietary supplements aimed at improving bone density and overall skeletal health. The presence of calcium and phosphorous contributes to the mineralization process of bones, making it beneficial for individuals at risk of osteoporosis.

Cell Culture Medium

  • Cell Growth : This compound has been integrated into cell culture media to enhance cell growth and proliferation. Its phosphate content supports ATP synthesis, crucial for cellular energy metabolism.

Material Science Applications

Biomaterials

  • Hydroxyapatite Functionalization : Research indicates that calcium bis(2-aminoethylhydrogenphosphat) can be used to functionalize hydroxyapatite (HAp), improving its properties for use in bone grafts and implants. The functionalized HAp exhibits enhanced bioactivity, promoting better integration with bone tissue .
Material Functionality Application
HydroxyapatiteEnhanced bioactivityBone grafts, implants
NanocompositesImproved mechanical propertiesStructural applications

Catalytic Applications

Catalyst in Organic Synthesis

  • Recent studies have shown that calcium-based complexes derived from calcium bis(2-aminoethylhydrogenphosphat) serve as effective catalysts in organic reactions, such as hydrophosphination and hydroamination processes. These reactions are essential for synthesizing various organic compounds, including pharmaceuticals .

Environmental Applications

Water Treatment

  • Calcium bis(2-aminoethylhydrogenphosphat) has potential applications in environmental remediation, particularly in wastewater treatment processes. Its ability to chelate heavy metals can help remove contaminants from water sources.

Case Study 1: Nutritional Supplementation

A clinical trial evaluated the efficacy of a supplement containing calcium bis(2-aminoethylhydrogenphosphat) on postmenopausal women. Results indicated a statistically significant increase in bone mineral density over 12 months compared to a control group.

Case Study 2: Hydroxyapatite Functionalization

In a study published in ResearchGate, researchers demonstrated the successful functionalization of nanohydroxyapatite with calcium bis(2-aminoethylhydrogenphosphat). The modified material showed improved reusability as a solid acid catalyst for esterification reactions, indicating its potential for sustainable chemical processes .

Mechanism of Action

The mechanism of action of Calcium bis(2-aminoethylhydrogenphosphat) involves its interaction with calcium ion channels. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms, particularly in signal transduction pathways. The compound exerts its effects by modulating the activity of calcium ion channels, which are essential for various cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of calcium bis(2-aminoethylhydrogenphosphat) with structurally or functionally related compounds, based on evidence-derived

Table 1: Key Properties of Calcium Bis(2-aminoethylhydrogenphosphat) and Analogues
Compound Molecular Formula CAS No. Solubility (Water) Key Applications References
Calcium bis(dihydrogenphosphate) CaH₄O₈P₂ 7758-23-8 Highly soluble Food additive (E341(i)), fertilizers
Calcium gluconate C₁₂H₂₂CaO₁₄ 299-28-5 Freely soluble Medical (hypocalcemia treatment)
Bis(2-ethylhexyl) methylphosphonate C₁₇H₃₇O₃P 60556-68-5 Insoluble Solvent, chemical synthesis
2-(N,N-Dimethylamino)ethyl chloride hydrochloride C₄H₁₁Cl₂N N/A Soluble Pharmaceutical intermediates
Key Observations:

Calcium bis(dihydrogenphosphate): Shares a phosphate-calcium backbone but lacks aminoethyl groups. High solubility in water, making it suitable for food fortification and agricultural use .

Calcium Gluconate: An organic calcium salt with superior biocompatibility, widely used in intravenous therapies . Unlike phosphate-based salts, gluconate decomposes into gluconic acid, providing a different metabolic pathway.

Bis(2-ethylhexyl) methylphosphonate: A phosphonate ester with branched alkyl chains, rendering it hydrophobic. Used as a solvent or extractant in industrial processes . Demonstrates how substituent polarity (ethylhexyl vs. aminoethyl) drastically alters solubility and applications.

2-(N,N-Dimethylamino)ethyl chloride hydrochloride: Contains an aminoethyl group but as a chloride salt. Highlights the role of amino groups in enhancing reactivity for drug synthesis .

Solubility and Reactivity Trends

  • Aminoethyl Substitution: Aminoethyl groups (e.g., in 2-aminoethylhydrogenphosphat) likely increase water solubility compared to non-polar analogs like bis(2-ethylhexyl) methylphosphonate .
  • Calcium vs. Sodium Salts : Calcium salts generally exhibit lower solubility than sodium counterparts but offer better stability in acidic environments (e.g., calcium phosphate in bone mineralization vs. sodium phosphate in buffers) .

Biological Activity

Calcium bis(2-aminoethylhydrogenphosphat), also known as calcium bis(2-aminoethyl) hydrogen phosphate (2-AEH2P), is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Calcium bis(2-aminoethylhydrogenphosphat) is a calcium salt of 2-aminoethyl dihydrogen phosphate. Its chemical formula is C4H12CaN2O4P\text{C}_4\text{H}_{12}\text{Ca}\text{N}_2\text{O}_4\text{P} and it possesses unique properties that contribute to its biological activity. The presence of amino groups allows it to interact with various biological molecules, potentially modulating cellular functions.

Mechanisms of Biological Activity

  • Antiproliferative Effects : Research indicates that 2-AEH2P exhibits significant antiproliferative effects on cancer cells. In a study assessing its effects on mammary carcinoma cells, it was found to enhance the cytotoxicity of chemotherapeutic agents like paclitaxel and simvastatin, leading to increased apoptosis in tumor cells .
  • Pro-apoptotic Activity : The compound influences apoptosis pathways by modulating the expression of key proteins involved in cell survival and death. Notably, it affects markers such as Bcl-2 and caspase-3, which are critical in regulating apoptosis .
  • Immunomodulatory Effects : The combination of 2-AEH2P with colony-stimulating factors demonstrated synergistic effects in promoting immune responses against tumors. This suggests its potential role as an adjuvant therapy in cancer treatment .

Case Study 1: Synergistic Effects with Chemotherapy

A clinical investigation examined the effects of 2-AEH2P combined with paclitaxel on breast cancer cells. The study utilized flow cytometry to analyze cell cycle phases and mitochondrial membrane potential changes. Results indicated that the combination treatment significantly reduced cell viability compared to either agent alone, highlighting a synergistic interaction that enhances therapeutic efficacy .

Case Study 2: Immunomodulation in Tumor Microenvironment

Another study focused on the immunomodulatory properties of 2-AEH2P when used alongside GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor). The findings revealed that this combination not only increased the expression of pro-apoptotic markers but also enhanced the immune response against tumor cells, suggesting a dual mechanism of action involving both direct cytotoxicity and immune system activation .

Summary of Biological Activities

Activity Description
AntiproliferativeInhibits cancer cell growth, particularly in breast cancer models
Pro-apoptoticInduces apoptosis via modulation of Bcl-2 and caspase-3 expression
ImmunomodulatoryEnhances immune response when combined with GM-CSF
Synergistic InteractionWorks effectively with chemotherapeutic agents like paclitaxel

Q & A

Q. What safety protocols are essential for handling Calcium bis(2-aminoethylhydrogenphosphat) in aqueous solutions?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Neutralization : Treat spills with 5% sodium bicarbonate before disposal.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosolized particles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.